Di-tert-butyl bicyclo[4.1.0]heptane-7,7-dicarboxylate
Description
Di-tert-butyl bicyclo[4.1.0]heptane-7,7-dicarboxylate is a bicyclic organic compound characterized by a norbornane-like framework (bicyclo[4.1.0]heptane) with two tert-butyl carboxylate groups at the 7-position. This structure confers unique steric and electronic properties, making it a valuable intermediate in organic synthesis, particularly in the preparation of iminosugars and other bioactive molecules . The compound is synthesized via reduction of precursor azabicyclo derivatives using NaBH₄ in ethanol, yielding stereoisomers (e.g., 5a and 5b) with high selectivity . Its IR spectrum (e.g., 1721 cm⁻¹ for carbonyl stretching) and elemental composition (C, H, N) align with theoretical calculations, confirming purity and structural integrity .
Properties
CAS No. |
35207-83-1 |
|---|---|
Molecular Formula |
C17H28O4 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
ditert-butyl bicyclo[4.1.0]heptane-7,7-dicarboxylate |
InChI |
InChI=1S/C17H28O4/c1-15(2,3)20-13(18)17(14(19)21-16(4,5)6)11-9-7-8-10-12(11)17/h11-12H,7-10H2,1-6H3 |
InChI Key |
XVBAKGUEWZXFKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1(C2C1CCCC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl bicyclo[4.1.0]heptane-7,7-dicarboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a cyclopropanation reaction, where a suitable diene undergoes cyclization in the presence of a catalyst. The reaction conditions often include:
Catalysts: Transition metal catalysts such as platinum (II) or gold (I) are commonly used.
Solvents: Organic solvents like dichloromethane or toluene.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation processes using continuous flow reactors. These methods ensure consistent product quality and yield. The use of automated systems for catalyst addition and temperature control further enhances the efficiency of the production process.
Chemical Reactions Analysis
Cyclopropanation Reactions
Di-tert-butyl bicyclo[4.1.0]heptane-7,7-dicarboxylate participates in cyclopropanation reactions via transition-metal catalysis. For example, ruthenium-catalyzed decomposition in cyclohexene yields cyclopropane derivatives with high diastereoselectivity . The steric bulk of the tert-butyl groups directs the approach of the carbene intermediate, favoring the formation of the anti-isomer.
| Catalyst | Substrate | Product | Diastereomer Ratio (anti:syn) | Yield (%) |
|---|---|---|---|---|
| Ru(II) | Cyclohexene | 7-Anti-SiEt₃ cyclopropane | 95:5 | 61 |
| Rh₂(pfb)₄ | Cyclohexene | Allylic C–H insertion product | – | 47 |
Mechanistically, rhodium catalysts favor allylic C–H insertion due to the electrophilic nature of the metal-carbene intermediate, while ruthenium catalysts promote cyclopropanation through steric control .
Ring-Opening Reactions
The bicyclo[4.1.0]heptane core undergoes selective ring-opening under basic or nucleophilic conditions. Treatment with potassium tert-butoxide in dimethyl sulfoxide (DMSO) generates ethylbenzene and o-ethyltoluene via β-elimination pathways . The tert-butyl esters stabilize the transition state, reducing side reactions.
Example Reaction Pathway:
Ester Hydrolysis and Transesterification
The tert-butyl esters are resistant to hydrolysis under mild conditions but undergo cleavage with strong acids or bases. For instance, LiAlH₄ reduces the ester groups to primary alcohols, yielding ((1R,6S)-7,7-dichlorobicyclo[4.1.0]heptane-3,4-diyl)dimethanol with 94% efficiency . Transesterification with methanol or ethanol requires acidic catalysis (e.g., H₂SO₄) due to steric hindrance .
Key Transformation:
Functionalization via Catalytic Cross-Coupling
The bicyclic scaffold serves as a precursor for cross-coupling reactions. For example, iodination of the methylene groups adjacent to the ester functionalities produces 3,4-bis(iodomethyl) derivatives, which participate in Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups .
Experimental Conditions:
-
Substrate: Dimesylate derivative
-
Reagent: NaI, 2-butanone, reflux
-
Product: 3,4-Bis(iodomethyl)bicyclo[4.1.0]heptane (Yield: 95%) .
Photochemical Reactions
Under UV irradiation, the bicyclo[4.1.0]heptane system undergoes [2+2] cycloaddition with electron-deficient alkenes, forming fused cyclobutane derivatives. This reactivity is attributed to the strain in the bicyclic framework .
Scientific Research Applications
Di-tert-butyl bicyclo[4.1.0]heptane-7,7-dicarboxylate finds applications in various fields of scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: Investigated for its potential as a molecular probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of di-tert-butyl bicyclo[4.1.0]heptane-7,7-dicarboxylate involves its interaction with specific molecular targets. The compound’s bulky tert-butyl groups influence its binding affinity and selectivity towards these targets. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It may modulate receptor activity by interacting with receptor binding sites.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The bicyclo[4.1.0]heptane scaffold is a versatile platform in organic chemistry. Below is a detailed comparison of Di-tert-butyl bicyclo[4.1.0]heptane-7,7-dicarboxylate with analogous compounds:
Table 1: Structural and Functional Comparisons
Functional Group Influence on Reactivity
- Carboxylate vs. Amine Groups : The tert-butyl carboxylates in the target compound enhance steric hindrance, limiting nucleophilic attack but stabilizing the bicyclic core. In contrast, the difluoro-ethanamine derivative (C₉H₁₅F₂N) exhibits nucleophilic reactivity due to the amine group, making it suitable for coupling reactions .
- Halogenation Effects : The 7,7-difluoro substitution in C₉H₁₅F₂N increases electronegativity, altering dipole moments and solubility compared to the carboxylate analog .
Research Findings and Implications
Stereochemical Control : The NaBH₄-mediated synthesis of this compound produces distinct stereoisomers (5a and 5b), critical for chiral drug development .
Catalytic Versatility : Ruthenium complexes outperform traditional methods in bicyclo[4.1.0]heptene synthesis, though their applicability to carboxylate derivatives remains unexplored .
Safety Considerations: The difluoro-ethanamine derivative’s volatility necessitates stringent handling protocols, unlike the solid, non-volatile dicarboxylate compound .
Biological Activity
Di-tert-butyl bicyclo[4.1.0]heptane-7,7-dicarboxylate (CAS No. 35207-83-1) is a bicyclic compound that has garnered interest in various fields due to its unique structural properties and potential biological applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and relevant case studies.
The chemical structure of this compound can be described by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C17H28O4 |
| Molecular Weight | 296.402 g/mol |
| Density | 1.066 g/cm³ |
| Boiling Point | 331.4 °C at 760 mmHg |
| Flash Point | 150.6 °C |
| Refractive Index | 1.486 |
Synthesis
The synthesis of this compound typically involves the esterification of bicyclo[4.1.0]heptane-7,7-dicarboxylic acid with tert-butanol under acidic conditions. This method has been documented in chemical literature, highlighting the compound's versatility in organic synthesis and its potential as a precursor for further chemical modifications .
Pharmacological Properties
Research indicates that this compound exhibits various biological activities:
- Antioxidant Activity : Some studies suggest that this compound may possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
- Herbicidal Activity : Derivatives of bicyclo compounds have shown herbicidal activity, suggesting potential applications in agricultural chemistry .
- Flavoring Agents : Its derivatives have been explored for use as food flavor substances, indicating its relevance in food chemistry .
Case Studies and Research Findings
- Herbicidal Activity : A study focused on synthesizing new bicyclo[4.1.0]heptane derivatives reported promising herbicidal effects against specific plant species, showcasing the compound's potential utility in crop protection .
- Antioxidant Studies : In vitro studies have indicated that compounds similar to this compound can inhibit lipid peroxidation, suggesting a role in reducing cellular damage caused by free radicals.
- Flavoring Applications : The compound has been evaluated as a potential flavoring agent due to its pleasant aroma profile, which may enhance food products while also providing functional benefits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
